molecular formula C14H23IO3 B13623765 Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13623765
M. Wt: 366.23 g/mol
InChI Key: GUMQHPVECCRSBT-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. DABCO is known for its nucleophilic and catalytic properties, which facilitate various substitution and cycloaddition reactions . The reaction conditions often include the use of aprotic solvents and mild temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DABCO, various nucleophiles, and electrophiles. Reaction conditions typically involve mild temperatures and the use of aprotic solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with nucleophiles and electrophiles, facilitated by its bicyclic structure. The molecular targets and pathways involved include the formation of new covalent bonds through substitution and cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[22

Biological Activity

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is C14H23IO3, with a molecular weight of approximately 366.23 g/mol. The compound features an iodomethyl group, which significantly enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and cycloadditions.

PropertyValue
Molecular FormulaC14H23IO3
Molecular Weight366.23 g/mol
IUPAC NameEthyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
InChI KeyGUMQHPVECCRSBT-UHFFFAOYSA-N

Mechanism of Biological Activity

The biological activity of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating various biochemical reactions. The presence of the iodomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex structures with potential pharmacological effects.

Key Mechanisms:

  • Nucleophilic Substitution: The iodomethyl group can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological activity.
  • Cycloaddition Reactions: The bicyclic structure allows for participation in Diels-Alder reactions, forming larger molecular frameworks that can be biologically active.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development due to its structural features that influence biological interactions.

Case Studies:

  • Anticancer Activity: Research has indicated that compounds similar to ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes through their reactive intermediates.
    • Study Reference: A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro.
  • Antimicrobial Properties: Another investigation explored the antimicrobial activity of related bicyclic compounds, revealing promising results against several bacterial strains, suggesting that modifications to the bicyclic structure can enhance efficacy.
    • Study Reference: Research in the International Journal of Antimicrobial Agents (2024) reported a series of bicyclic compounds with potent antibacterial activity.

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3

InChI Key

GUMQHPVECCRSBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC

Origin of Product

United States

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